6-(1H-Pyrrol-1-yl)nicotinic acid

Analytical Chemistry Quality Control Compound Management

Sourcing a reliable 6-position pyrrole-nicotinic acid scaffold for kinase inhibitor programs often leads to invalidated SAR data when generic analogs are substituted. 6-(1H-Pyrrol-1-yl)nicotinic acid (CAS 175135-86-1) eliminates this risk. • Definitive Regiochemistry: 6-(1H-pyrrol-1-yl) substitution ensures accurate spatial orientation for target engagement; positional isomers (e.g., 5-substituted) are excluded. • High Thermal Stability: Melting point 289-291 °C ensures integrity during storage and handling. • Dual Derivatization Handles: Carboxylic acid and unsubstituted pyrrole enable rapid library expansion via amide coupling or electrophilic substitution. Supplied with full QA documentation for immediate research use.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 175135-86-1
Cat. No. B067873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Pyrrol-1-yl)nicotinic acid
CAS175135-86-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14)
InChIKeyGXLGOBAHBJQAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Pyrrol-1-yl)nicotinic acid Overview


6-(1H-Pyrrol-1-yl)nicotinic acid (CAS: 175135-86-1) is a heteroaromatic building block consisting of a nicotinic acid core functionalized with a pyrrole ring at the 6-position . Its molecular formula is C10H8N2O2, with a molecular weight of 188.18 g/mol . It is commercially available from several vendors at typical purities of ≥95%, with a reported melting point range of 289–291 °C [1]. The compound is of interest in drug discovery research, where it is used as a key intermediate or scaffold for the development of novel pharmaceutical agents, including potential kinase inhibitors [2].

Workflow Synthesis of substituted pyrrole kinase inhibitor libraries
Selection Unsubstituted pyrrole handle for patent-reported derivatization
Use Context Medicinal chemistry SAR and lead generation studies

6-(1H-Pyrrol-1-yl)nicotinic acid: Substitution Risks


For research groups focused on generating novel intellectual property or executing a specific synthetic route, substituting 6-(1H-Pyrrol-1-yl)nicotinic acid with a generic or more common analogue introduces significant risk. The unique combination of the nicotinic acid core and the electron-rich pyrrole ring at the 6-position is a specific structural motif. This is not easily replicated by other 6-substituted nicotinic acids (e.g., 6-chloro or 6-methyl derivatives), which possess vastly different electronic and steric properties [1][2]. Furthermore, the use of a positional isomer, such as 5-(1H-Pyrrol-1-yl)nicotinic acid, will fundamentally alter the spatial orientation of the functional group, which can completely ablate target binding or lead to a different reactivity profile, thereby invalidating the structure-activity relationship (SAR) data being generated . As this compound is primarily a custom building block, its procurement is project-specific; substituting with an off-the-shelf analog may save time but will likely invalidate the resulting data and intellectual property position.

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6‑Chloro or 6‑methyl analogues may shift electronic and steric properties, altering reactivity and SAR interpretation.

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5‑(1H‑Pyrrol‑1‑yl) positional isomer changes spatial orientation of the functional group, potentially ablating target engagement.

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6‑(2,5‑Dimethyl‑1H‑pyrrol‑1‑yl) analogue blocks the pyrrole ring, preventing the required synthetic modifications described in kinase inhibitor patents.

6-(1H-Pyrrol-1-yl)nicotinic acid: Key Differentiation Evidence


Melting Point and Purity Differentiation

6-(1H-Pyrrol-1-yl)nicotinic acid has a reported melting point range of 289–291 °C and is commercially available at a standard purity of ≥95% [1]. This is in contrast to its positional isomer, 5-(1H-pyrrol-1-yl)nicotinic acid, which has a reported melting point of 165-166 °C . The significantly higher melting point of the 6-isomer is indicative of a more stable crystal lattice, which can be a critical differentiator for long-term storage, solubility in different media, and formulation development [2]. Substitution with an analogue like 6-chloronicotinic acid (melting point ~190 °C) or 6-methylnicotinic acid would also result in a vastly different thermal profile.

Melting point vs isomer
Head-to-head
Target: 289–291 °C
Isomer (5‑pyrrolyl): 165–166 °C
Δ ~124–126 °C higher
Thermal stability differentiation supports compound integrity during storage and handling.
Standard analytical determination; higher melting point reflects more stable crystal lattice.
Analytical Chemistry Quality Control Compound Management

Synthon for Kinase Inhibitors

6-(1H-Pyrrol-1-yl)nicotinic acid is a specific building block used to synthesize substituted pyrrole compounds that modulate protein kinase activity, as described in a patent by Nerviano Medical Sciences S.r.l. [1]. The patent claims compounds where the pyrrole ring is essential for activity against kinases such as the JAK family [1]. In contrast, a direct analogue like 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid features a blocked pyrrole ring, which prevents the necessary chemical modifications described in the patent's synthetic schemes . Therefore, while both are pyrrole-substituted nicotinic acids, only the unsubstituted pyrrole of the target compound provides the required reactivity for generating the claimed patent compounds.

Synthon for kinase inhibitors
Class-level
Unsubstituted pyrrole ring enables further functionalization as described in JAK‑family kinase inhibitor patent literature.
Critical for replicating patent synthetic pathways.
Blocked pyrrole analogues cannot undergo the same derivatization; reactivity context is qualitative.
Medicinal Chemistry Kinase Inhibition Drug Discovery

Predicted pKa and logP Shifts

The presence of the pyrrole ring at the 6-position significantly alters the predicted physicochemical properties of the nicotinic acid core. 6-(1H-Pyrrol-1-yl)nicotinic acid has a predicted pKa of 3.10 ± 0.10, which is notably lower than that of the parent nicotinic acid (pKa ~4.85) [1][2]. This indicates the compound is more acidic and will be predominantly ionized at a lower pH. Its predicted LogP is approximately 1.57, compared to nicotinic acid's LogP of ~0.36, indicating significantly higher lipophilicity . This shift in both ionizability and lipophilicity is expected to result in different membrane permeability and protein binding characteristics compared to simpler analogues like 6-chloronicotinic acid (LogP ~1.1).

Predicted pKa & LogP shift
Supporting evidence
pKa: 3.10 ± 0.10
LogP: 1.57
vs nicotinic acid: ΔpKa −1.75, ΔLogP +1.21
Altered ionizability and lipophilicity may differentiate ADME profiles in cellular assays.
Computational predictions; experimental confirmation advised.
ADME Prediction Computational Chemistry Physicochemical Property

6-(1H-Pyrrol-1-yl)nicotinic acid: Key Applications


Kinase Inhibitor Synthesis

Medicinal chemistry groups engaged in the design and synthesis of substituted pyrroles as protein kinase inhibitors will find this compound to be a key building block. The patent literature specifically highlights the use of unsubstituted pyrrole-nicotinic acid scaffolds for generating compounds that modulate the activity of JAK family kinases and other targets [1]. Its utility lies in its ability to be further derivatized at the carboxylic acid and pyrrole moieties to create diverse compound libraries.

SAR: 6-Substituted Nicotinic Acids

Research teams exploring the role of 6-position substituents on the biological activity of nicotinic acid analogues will require this specific compound to act as a critical reference point. As shown in studies of carbonic anhydrase III inhibitors, the nature of the 6-substituent is a key determinant of binding affinity [2]. Including 6-(1H-Pyrrol-1-yl)nicotinic acid in a comparative SAR panel with 6-chloro, 6-methyl, and other 6-aryl/heteroaryl analogues provides essential data on the electronic and steric contributions of the pyrrole ring to target engagement.

Targeted Libraries for HTS

For compound management groups and screening centers, 6-(1H-Pyrrol-1-yl)nicotinic acid is a desirable building block for generating diversity-oriented synthesis libraries . Its well-defined physicochemical properties, including a high melting point (289–291 °C) which ensures stability during storage and handling [3], and its unique combination of a pyridine-carboxylic acid and an unsubstituted pyrrole, makes it an ideal scaffold for exploring new chemical space in oncology and inflammation-related screens.

Agrochemical Intermediate Synthesis

The compound is described by vendors as a versatile intermediate for the synthesis of specialty chemicals, including agrochemicals [4]. Its structure, which incorporates a pyridine ring common in many pesticides and herbicides, suggests its use as a starting material for developing novel crop protection agents with potentially differentiated modes of action.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted pyrrole reactivity for derivatization
Compatibility with patent-reported synthetic routes
6‑Substituted nicotinic acid SAR panels
Electronic and steric contribution of pyrrole ring
Binding affinity SAR interpretation vs chloro/methyl analogues
Targeted libraries for HTS
High melting point scaffold stability
Compound integrity during storage and screening campaigns
Agrochemical intermediate synthesis
Heterocyclic pyridine-pyrrole scaffold
Derivatization toward crop protection agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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